molecular formula C22H28N2O5S B3016477 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide CAS No. 1207052-04-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide

Cat. No.: B3016477
CAS No.: 1207052-04-7
M. Wt: 432.54
InChI Key: KVQXSRNABSRTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates multiple pharmacophores, including a benzamide core, a furan ring linked to a dimethylsulfamoyl group, and a cyclohexenyl ethyl chain. The presence of the N,N-dimethylsulfamoyl group is a notable structural motif, as sulfonamide-containing compounds are frequently explored for their potential to interact with various enzymes and biological targets . The molecular design suggests potential for high structural diversity, making it a valuable candidate for building targeted screening libraries. Researchers may employ this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound in the development of novel therapeutic agents. Its specific physicochemical properties would require characterization via analytical techniques such as NMR, LC-MS, and HPLC to confirm identity and purity. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-24(2)30(26,27)21-13-12-18(29-21)16-28-20-11-7-6-10-19(20)22(25)23-15-14-17-8-4-3-5-9-17/h6-8,10-13H,3-5,9,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQXSRNABSRTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexene moiety, a furan ring, and a methoxybenzamide group. Its molecular formula is C17H23N3O3SC_{17}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 351.45 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which may lead to therapeutic effects.

Preliminary studies indicate that the compound interacts with specific molecular targets such as enzymes or receptors. These interactions may modulate biochemical pathways relevant to therapeutic applications, particularly in cancer treatment and antimicrobial activity. The exact mechanisms are still under investigation, but the following points summarize the proposed actions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • Antioxidant Activity : The furan moiety is known for its antioxidant properties, potentially protecting cells from oxidative stress.

Antitumor Activity

Research has shown that related compounds exhibit significant antitumor activity. For instance, compounds derived from furan and benzamide structures have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
BK3C231A5498.78 ± 3.62
BK3C231HCC8276.68 ± 15
Benzothiazole DerivativeNCI-H35816.00 ± 9.38

These studies suggest that modifications to the benzamide structure can enhance biological activity against cancer cells. Although specific data on this compound is limited, its structural analogs show promise in targeting tumor growth.

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. Testing similar compounds against Gram-positive and Gram-negative bacteria has yielded varying degrees of effectiveness:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Benzimidazole DerivativeE. coli506.48 ± 0.11 μM
Benzothiazole DerivativeS. aureus5016.00 ± 9.38 μM

These findings indicate that structural features significantly influence antimicrobial efficacy and highlight the need for further exploration of this compound in this context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of benzamide and sulfonamide derivatives.

Compound Name Molecular Formula Key Substituents Synthesis Route Biological Activity Structural Features
Target Compound C₂₂H₂₇N₂O₅S Benzamide, 5-(N,N-dimethylsulfamoyl)furan-2-ylmethoxy, cyclohexenylethyl Likely via amide coupling (e.g., benzoyl chloride + amine) and etherification Hypothesized enzyme inhibition (e.g., kinase or protease targets) Sulfamoyl group enhances solubility; cyclohexene increases lipophilicity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₇NO₂ 3-methylbenzamide, hydroxy-tert-butyl Benzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization directing group N,O-bidentate coordination site; tert-butyl steric hindrance
Etobenzanid () C₁₆H₁₅Cl₂NO₃ 2,3-dichlorophenyl, ethoxymethoxy Not specified Herbicide (cellulose biosynthesis inhibitor) Dichlorophenyl enhances electrophilicity; ethoxymethoxy improves soil mobility
Ranitidine-related compound B () C₁₃H₂₃N₃O₂S₂ Furan-2-ylmethyl-sulfanyl, nitroethenediamine Multi-step nucleophilic substitutions Pharmaceutical impurity (anti-ulcer drug intermediate) Sulfanyl linkage; nitro group for redox activity

Key Differences and Implications

Sulfamoyl vs. Sulfanyl Groups: The target compound’s 5-(N,N-dimethylsulfamoyl)furan-2-yl group (SO₂NMe₂) contrasts with sulfanyl (S-) groups in ranitidine-related compounds .

Synthetic Complexity : The target compound’s synthesis likely requires sequential amide coupling and etherification steps, similar to procedures in (e.g., CuI-catalyzed reactions). This contrasts with simpler benzamide syntheses in , which use direct acylation .

Spectroscopic and Crystallographic Insights

  • X-ray Crystallography : Tools like SHELX and WinGX (–3) are critical for confirming the target compound’s structure. For example, the cyclohexene ring’s planarity and furan-sulfamoyl dihedral angles could be compared to analogues like those in and .
  • NMR Shifts : The 5-(N,N-dimethylsulfamoyl)furan-2-yl group would exhibit distinct ¹H/¹³C NMR signals (e.g., furan C-H at δ ~6.5–7.5 ppm, SO₂NMe₂ at δ ~3.0 ppm) compared to sulfanyl-linked furans (δ ~2.5–3.5 ppm for S-CH₂) .

Notes

  • Synthesis Challenges : Introducing the cyclohexenylethyl chain may require sterically hindered coupling conditions (e.g., DCC/DMAP). Purity confirmation via elemental analysis or GC-MS (as in ) is critical .
  • Structural Ambiguities : The furan-sulfamoyl group’s orientation (e.g., syn or anti) remains unconfirmed without crystallographic data. Computational modeling (e.g., DFT) could supplement experimental findings .
  • Future Directions : Comparative studies with ranitidine analogues () could explore anti-ulcer activity, while pesticide derivatives () may inform agrochemical optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.